molecular formula C9H18N2O2S B6243086 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide CAS No. 79254-48-1

2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide

Cat. No.: B6243086
CAS No.: 79254-48-1
M. Wt: 218.3
InChI Key:
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Description

2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide is a chemical compound with the molecular formula C8H16N2O2S. It is characterized by the presence of an acetamido group, a dimethylamino group, and a methylsulfanyl group attached to a butanamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetamido-4-chlorobutanamide and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the acetamido group, yielding a primary amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-N-methyl-4-(methylsulfanyl)butanamide: Similar structure but with a different substitution pattern on the nitrogen atom.

    2-acetamido-4-(methylsulfanyl)butanoic acid: Similar backbone but with a carboxylic acid group instead of an amide.

    N,N-dimethyl-4-(methylsulfanyl)butanamide: Lacks the acetamido group.

Uniqueness

2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

79254-48-1

Molecular Formula

C9H18N2O2S

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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